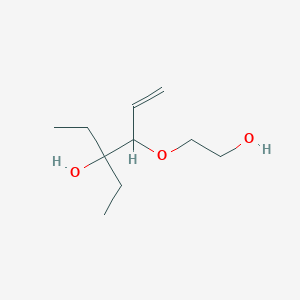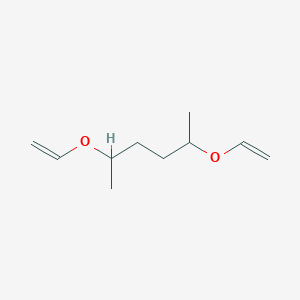
Hexane, 2,5-bis(ethenyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexane, 2,5-bis(ethenyloxy)- is an organic compound with the molecular formula C10H18O2 It is a derivative of hexane, where two hydrogen atoms are replaced by ethenyloxy groups at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexane, 2,5-bis(ethenyloxy)- can be synthesized through several methods. One common approach involves the reaction of hexane-2,5-dione with ethylene glycol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate hemiacetal, which then undergoes dehydration to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of hexane, 2,5-bis(ethenyloxy)- typically involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity starting materials and controlled reaction environments to minimize side reactions and impurities.
Chemical Reactions Analysis
Types of Reactions
Hexane, 2,5-bis(ethenyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ethenyloxy groups to ethyl groups.
Substitution: The ethenyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Ethyl-substituted hexane derivatives.
Substitution: Various substituted hexane derivatives depending on the nucleophile used.
Scientific Research Applications
Hexane, 2,5-bis(ethenyloxy)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs or therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including coatings, adhesives, and resins.
Mechanism of Action
The mechanism of action of hexane, 2,5-bis(ethenyloxy)- involves its interaction with various molecular targets and pathways. The ethenyloxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding properties. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various effects depending on the specific application.
Comparison with Similar Compounds
Hexane, 2,5-bis(ethenyloxy)- can be compared with other similar compounds, such as:
Hexane-2,5-dione: A precursor in the synthesis of hexane, 2,5-bis(ethenyloxy)-.
Hexane-2,5-diol: Another derivative of hexane with hydroxyl groups instead of ethenyloxy groups.
Hexane-2,5-dimethoxy: A compound with methoxy groups at the 2 and 5 positions.
Uniqueness
Hexane, 2,5-bis(ethenyloxy)- is unique due to the presence of ethenyloxy groups, which impart distinct chemical properties and reactivity compared to other hexane derivatives. These properties make it a valuable compound in various research and industrial applications.
Properties
CAS No. |
143458-12-2 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
2,5-bis(ethenoxy)hexane |
InChI |
InChI=1S/C10H18O2/c1-5-11-9(3)7-8-10(4)12-6-2/h5-6,9-10H,1-2,7-8H2,3-4H3 |
InChI Key |
HJOLVMZMJIYGJP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(C)OC=C)OC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


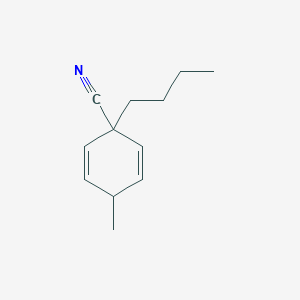
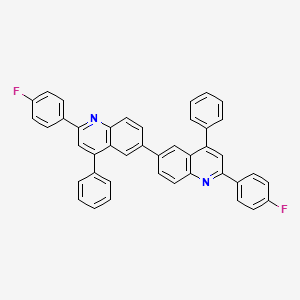
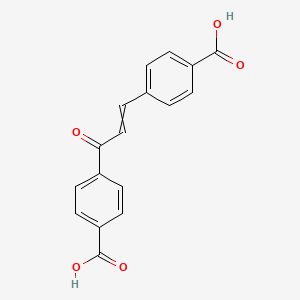
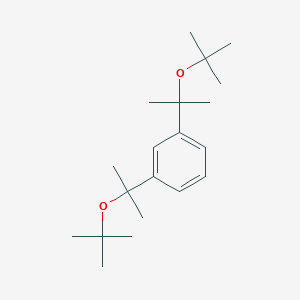

methanone](/img/structure/B15162227.png)
![1,1'-[2,4-Bis(benzyloxy)-6-hydroxy-1,3-phenylene]di(ethan-1-one)](/img/structure/B15162235.png)
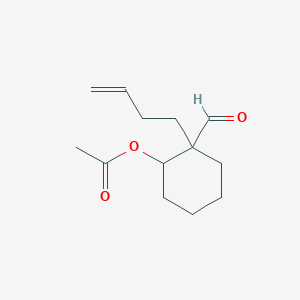
![Diethyl [difluoro(4-methoxyphenyl)methyl]phosphonate](/img/structure/B15162270.png)
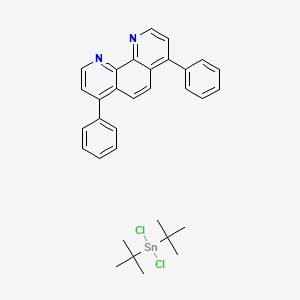
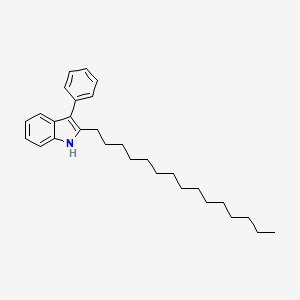
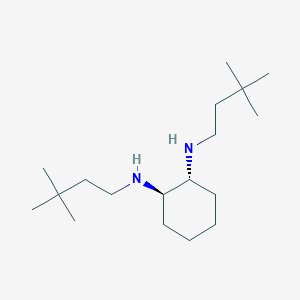
![4-[Dimethyl(phenyl)silyl]but-3-en-2-one](/img/structure/B15162301.png)
